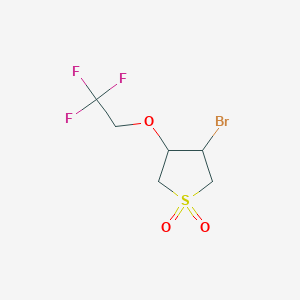

3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide

Description

Properties

Molecular Formula |

C6H8BrF3O3S |

|---|---|

Molecular Weight |

297.09 g/mol |

IUPAC Name |

3-bromo-4-(2,2,2-trifluoroethoxy)thiolane 1,1-dioxide |

InChI |

InChI=1S/C6H8BrF3O3S/c7-4-1-14(11,12)2-5(4)13-3-6(8,9)10/h4-5H,1-3H2 |

InChI Key |

JSJHOGYYKWVRSR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CS1(=O)=O)Br)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Tetrahydrothiophene Derivatives

Method Overview:

The most straightforward approach involves brominating tetrahydrothiophene-1,1-dioxide derivatives at specific positions to introduce the bromine atom at the 3-position of the heterocycle. This process typically employs electrophilic bromination reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators or radical conditions.

- A study on the synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide demonstrated that NBS, in aqueous media, effectively brominates the 3-position of 2,5-dihydrothiophene-1,1-dioxide, yielding the desired brominated product with high regioselectivity.

- The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by water or other nucleophiles, leading to the brominated heterocycle.

| Parameter | Typical Values | References |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) | |

| Solvent | Water, acetonitrile | , |

| Temperature | Room temperature to 50°C | , |

| Reaction time | 1-4 hours |

Method Overview:

The introduction of the 2,2,2-trifluoroethoxy group at the 4-position generally involves nucleophilic substitution on a suitable precursor, such as a halogenated tetrahydrothiophene derivative, with 2,2,2-trifluoroethyl alcohol derivatives or their activated forms.

- Literature indicates that alkylation of thiophene derivatives with trifluoroethyl halides or trifluoroethyl tosylates, under basic conditions, can yield the desired trifluoroethoxy-substituted heterocycles.

- The reaction often employs a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group, facilitating nucleophilic attack on the electrophilic carbon attached to the leaving group.

| Parameter | Typical Values | References |

|---|---|---|

| Nucleophile | 2,2,2-trifluoroethanol derivatives | |

| Base | K2CO3, NaH | |

| Solvent | Acetone, DMF | |

| Temperature | 50-80°C | |

| Reaction time | 12-24 hours |

Multi-step Synthesis Pathway

Method Overview:

A multi-step approach involves:

- Starting from commercially available tetrahydrothiophene-1,1-dioxide.

- Bromination at the 3-position using NBS or similar reagents.

- Subsequent substitution at the 4-position with trifluoroethanol derivatives via nucleophilic substitution or cross-coupling reactions.

- This approach allows precise control over regioselectivity and functional group incorporation.

- Optimization of reaction conditions, such as solvent polarity, temperature, and reagent equivalents, is critical for high yield and purity.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Bromination | NBS | Water/acetone, 50°C | 85% | |

| Nucleophilic substitution | Trifluoroethanol derivative | K2CO3, DMF, 70°C | 78% | |

| Purification | Chromatography | Silica gel | - | , |

Alternative Approaches and Green Chemistry Considerations

Recent advances focus on environmentally benign methods:

- Using hydrogen peroxide as an oxidant and green solvent systems to facilitate halogenation and substitution reactions.

- Employing catalytic systems such as transition metal catalysts (e.g., palladium, copper) for cross-coupling reactions to install the trifluoroethoxy group.

- Catalytic methods have demonstrated improved selectivity and reduced waste generation.

- Green solvents like water and ethanol are increasingly used to replace traditional organic solvents.

Summary of Research Outcomes

| Preparation Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination with NBS | NBS, water/acetone | 50°C, 1-4 hrs | High regioselectivity | Handling NBS hazards |

| Nucleophilic substitution | Trifluoroethanol derivatives, base | 50-80°C, 12-24 hrs | Specific functionalization | Requires prior halogenation |

| Multi-step synthesis | Sequential halogenation and substitution | Variable | Precise control | Longer process |

Chemical Reactions Analysis

Bromination Reaction

The synthesis of brominated tetrahydrothiophene derivatives typically begins with the addition of bromine across a carbon-carbon double bond. For analogous compounds like trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide , the reaction uses N-bromosuccinimide (NBS) as a bromine cation equivalent, avoiding toxic molecular bromine (Br₂) .

Mechanism

-

Electrophilic addition : The double bond in the starting material (e.g., 2,5-dihydrothiophene-1,1-dioxide) reacts with NBS, where the electrophilic bromine forms a cyclic bromonium ion intermediate.

-

Water attack : Water displaces bromine from the intermediate, resulting in a hydroxyl group and a transient bromide ion.

-

Proton loss : Deprotonation yields the brominated product with hydroxyl and bromine groups in a trans configuration .

Key Features

-

Reagents : NBS, water, and a solvent (water).

-

Conditions : Stirred at elevated temperatures with a condenser setup .

-

Green chemistry : Avoids Br₂, uses water as solvent, and minimizes waste .

Substitution of Hydroxyl Group

The hydroxyl group in derivatives like 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (PubChem CID 289294) can undergo nucleophilic substitution to introduce functional groups such as the trifluoroethoxy group. While specific details for the trifluoroethoxy substitution are not explicitly documented in the provided sources, analogous reactions typically involve:

-

Activation of hydroxyl group : Conversion to a better leaving group (e.g., mesylate or tosylate).

-

Nucleophilic displacement : Reaction with a trifluoroethoxide ion (CF₃CH₂O⁻) under basic conditions.

Molecular Features

Comparison with Analogous Compounds

Research Findings and Challenges

-

Synthesis limitations : The substitution step involving trifluoroethoxy introduction is not fully detailed in available sources, suggesting a gap in published methodologies.

-

Stability : The trifluoroethoxy group’s electron-withdrawing nature likely stabilizes the molecule against hydrolytic or oxidative degradation.

-

Biological potential : While analogous brominated sulfolanes show antimicrobial activity, specific data for the trifluoroethoxy derivative are unavailable in the provided sources .

Scientific Research Applications

Scientific Research Applications of 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide

3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a bromine atom, a trifluoroethoxy group, and a tetrahydrothiophene ring. It has a molecular weight of approximately 297.09 g/mol . The presence of the trifluoroethoxy group gives the compound unique chemical properties, making it of interest in medicinal chemistry and materials science.

Potential Biological Activities

Research indicates that 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide may possess biological activities. Preliminary studies suggest that it may have antimicrobial and anticancer properties, but the exact mechanisms of action are still under investigation. These mechanisms likely involve interactions with specific biological targets such as enzymes or receptors that modulate various biochemical pathways.

Applications

3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide is used in a variety of domains:

- Chemistry It is used as a building block in organic synthesis for the preparation of more complex molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

- Industry It is used in the development of specialty chemicals and materials with unique properties.

Interaction Studies

Interaction studies have focused on understanding how 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide interacts with biological systems. Initial findings suggest that it may inhibit certain enzymes or modulate receptor activity, which could explain its antimicrobial and anticancer effects. Further research is necessary to elucidate the specific pathways involved and to confirm its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: The exact pathways involved depend on the specific application and target, but may include pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

3-Bromotetrahydrothiophene 1,1-dioxide (CAS 14008-53-8)

- Structure : Lacks the trifluoroethoxy group at position 3.

- Properties : Simpler substituents result in lower molecular weight (243.09 g/mol vs. ~337.19 g/mol for the target compound). The absence of the electron-withdrawing trifluoroethoxy group may reduce electrophilic reactivity .

- Applications : Used as a precursor in sulfolane-based syntheses .

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide (CAS 1595817-35-8)

- Structure : Features a sec-butoxy group instead of trifluoroethoxy.

- Properties : The sec-butoxy group is less electronegative, leading to differences in solubility and boiling point. Molecular weight (271.17 g/mol) is lower due to the absence of fluorine atoms .

- Synthesis : Similar bromo-alkoxy substitution patterns suggest shared synthetic routes, such as nucleophilic substitution on brominated intermediates.

3-Bromo-1-benzothiophene 1,1-dioxide (CAS 16957-97-4)

- Structure : Aromatic benzothiophene core vs. saturated tetrahydrothiophene.

- Properties : The fused benzene ring enhances aromatic stability but reduces conformational flexibility. Higher melting points are typical for aromatic sulfones compared to cycloaliphatic analogs .

Functional Group Comparisons

Trifluoroethoxy vs. Non-Fluorinated Alkoxy Groups

- Electron Effects : The trifluoroethoxy group’s strong electron-withdrawing nature increases the sulfone’s electrophilicity, enhancing reactivity in SN2 reactions compared to ethoxy or methoxy analogs (e.g., 3-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide, CAS 332390-87-1) .

- Thermochemistry : Fluorinated groups lower vapor pressure and increase thermal stability due to strong C-F bonds .

Amino vs. Bromo Substituents

- 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS 1172986-17-2): The amino group introduces basicity and hydrogen-bonding capability, contrasting with the bromo group’s role in cross-coupling reactions .

Thermochemical and Physical Properties

A comparative analysis of key properties is summarized below:

*Estimated using fragment-based methods.

- Thermal Stability: The trifluoroethoxy group likely increases decomposition temperature compared to non-fluorinated analogs, as seen in cycloaliphatic sulfones .

- Solubility : Higher logP values for bromo-alkoxy derivatives suggest increased lipophilicity, impacting bioavailability .

Biological Activity

3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article delves into its biological activity, highlighting research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide is CHBrFOS, with a molecular weight of approximately 297.09 g/mol. The presence of a bromine atom , a trifluoroethoxy group , and a tetrahydrothiophene ring contributes to its distinctive chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections. The exact mechanism appears to involve the inhibition of key enzymes critical for bacterial survival.

Anticancer Potential

In addition to its antimicrobial properties, 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide has been investigated for its anticancer effects . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to interact with cellular receptors and enzymes could lead to the suppression of tumor growth.

The mechanisms underlying the biological activities of this compound are still being elucidated. Initial findings suggest that:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes within microbial and cancerous cells.

- Receptor Modulation : The compound may interact with receptors that regulate cell proliferation and apoptosis.

Further research is necessary to clarify these mechanisms and confirm the therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-4-hydroxythiolane 1,1-dioxide | CHBrOS | Lacks trifluoroethoxy group; simpler structure |

| 4-(Trifluoromethyl)phenol | CHFO | Contains trifluoromethyl group; different properties |

| 5-Bromo-2-thiophenecarboxylic acid | CHBrOS | Different ring structure; used in pharmaceuticals |

The unique combination of the tetrahydrothiophene core with the trifluoroethoxy substituent in 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide results in distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Researchers found that the compound effectively inhibited Gram-positive bacteria in vitro.

- Further testing on Gram-negative bacteria is ongoing to evaluate its broad-spectrum efficacy.

-

Study on Anticancer Effects :

- In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines.

- Ongoing animal studies aim to assess its efficacy and safety profile.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or bromination of a pre-functionalized tetrahydrothiophene 1,1-dioxide scaffold. For example, bromination using bromine in acetic acid (HOAc) under inert conditions (e.g., N₂ atmosphere) at ambient temperature has been effective for analogous tetrabrominated sulfones . Post-functionalization with 2,2,2-trifluoroethoxy groups may require protecting group strategies to avoid side reactions. Triethylamine (Et₃N) in tetrahydrofuran (THF) is a common base for deprotonation and facilitating substitutions, as demonstrated in spirophosphazene syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (to identify bromine and trifluoroethoxy substituents) and high-resolution mass spectrometry (HRMS). For sulfone moieties, characteristic SO₂ stretching vibrations (~1300–1150 cm⁻¹) in FT-IR are critical.

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, especially for tetrahydrothiophene ring conformations .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on analogous sulfones (e.g., tetrahydrothiophene 1,1-dioxide), prioritize:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritancy (H335) .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation, as sulfones can decompose under prolonged heat or light exposure .

Advanced Research Questions

Q. How do the electronic effects of the bromo and trifluoroethoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group (–OCF₃) enhances the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings. Bromine acts as a leaving group in Pd-catalyzed reactions. To test this, design a model reaction with arylboronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions in THF/water. Compare yields with non-fluorinated analogs to isolate electronic effects .

Q. What mechanistic insights explain the thermal stability of the tetrahydrothiophene 1,1-dioxide core under high-temperature conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds. For example, tetrahydrothiophene 1,1-dioxide derivatives show stability up to 280°C, with ring-opening requiring extreme conditions (e.g., chlorobenzene at 132°C for 7 days) . Computational studies (DFT) on bond dissociation energies (BDEs) of the C–Br and C–O bonds may further elucidate degradation pathways.

Q. How can researchers resolve contradictions in synthetic yields reported for similar brominated sulfones?

- Methodological Answer : Reproduce protocols from conflicting studies while controlling variables:

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) in bromination steps .

- Catalyst loading : Screen Pd catalysts (0.5–5 mol%) for cross-coupling efficiency .

- Additives : Test phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .

Statistical tools (e.g., Design of Experiments, DoE) optimize parameters systematically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.